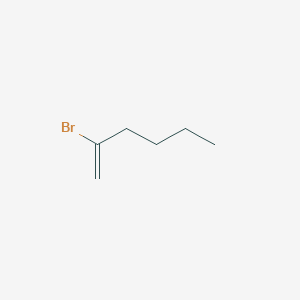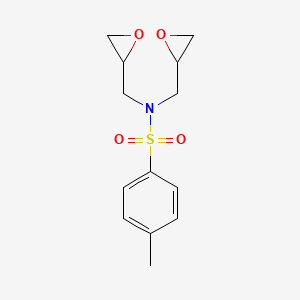![molecular formula C11H19NOS B12088028 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H19NOS. This compound features a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene derivative undergoes alkylation with an appropriate alkyl halide to introduce the thiophen-3-ylmethyl group.
Amination: The alkylated thiophene is then reacted with an amine to form the thiophen-3-ylmethylamino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the pentan-1-ol position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(thiophen-4-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(furan-3-ylmethyl)amino]pentan-1-ol
Uniqueness
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NOS |
|---|---|
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
4-methyl-2-(thiophen-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)5-11(7-13)12-6-10-3-4-14-8-10/h3-4,8-9,11-13H,5-7H2,1-2H3 |
Clave InChI |
LMSFTWSABRDJMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CO)NCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)



![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)

![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)

![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
